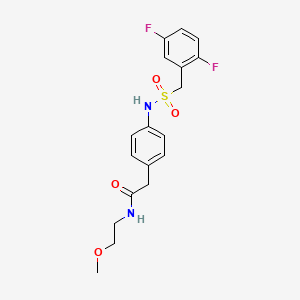

2-(4-((2,5-difluorophenyl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide

Description

Properties

IUPAC Name |

2-[4-[(2,5-difluorophenyl)methylsulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O4S/c1-26-9-8-21-18(23)10-13-2-5-16(6-3-13)22-27(24,25)12-14-11-15(19)4-7-17(14)20/h2-7,11,22H,8-10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMSISBDDGMLCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,5-difluorophenyl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

Formation of the sulfonamide linkage: This can be achieved by reacting 2,5-difluorobenzylamine with a sulfonyl chloride derivative under basic conditions.

Acetylation: The resulting sulfonamide can then be acetylated using acetic anhydride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving sulfonamides.

Medicine: Potential use as an antimicrobial agent due to its sulfonamide structure.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Key Comparisons :

- The 2-methoxyethyl substituent in the target compound may improve water solubility compared to the phenylthio/sulfonyl groups in Compounds 51 and 54, which are more lipophilic .

Pesticide-Related Acetamides ()

and list agrochemical acetamides like alachlor and dimethenamid , which share chloro or methoxy groups but lack sulfonamido linkages.

Key Comparisons :

- The target compound’s sulfonamido group distinguishes it from pesticidal acetamides, which typically rely on chloro or alkyl groups for herbicidal activity.

- The 2,5-difluorophenyl group in the target compound may confer selectivity toward mammalian targets (e.g., enzymes) compared to the 2,6-diethylphenyl group in alachlor, which targets plant-specific pathways .

Sulfur-Containing Heterocycles ()

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () and sulfentrazone () highlight the role of sulfonamide/sulfonyl groups in bioactive molecules.

Key Comparisons :

- The target compound’s methylsulfonamido group mirrors the sulfonyl moiety in sulfentrazone, a herbicide. However, the 2,5-difluorophenyl group in the target compound may reduce phytotoxicity, redirecting its application to pharmaceuticals.

- notes that sulfonamides participate in intermolecular hydrogen bonding (e.g., C–H⋯O interactions), which could enhance the target compound’s crystallinity or stability compared to non-sulfonamide analogues .

Methoxyethyl Substituents ()

Goxalapladib () and 2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide () incorporate methoxy groups to modulate pharmacokinetics.

Key Comparisons :

- The 2-methoxyethyl group in the target compound likely enhances solubility, similar to the methoxyphenoxy group in . However, the latter’s sulfamoyl linkage may confer stronger hydrogen-bonding capacity.

- Goxalapladib’s methoxyethyl-piperidine moiety () suggests that the target compound’s methoxyethyl group could improve blood-brain barrier penetration if developed for CNS targets .

Biological Activity

2-(4-((2,5-difluorophenyl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide is a synthetic compound categorized under sulfonamides, which are well-known for their antimicrobial properties. This compound's unique structure, featuring a difluorophenyl group and a methoxyethyl substituent, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 368.4 g/mol. Its structural components include:

- Difluorophenyl Group : Enhances lipophilicity and may affect receptor interactions.

- Methoxyethyl Group : Potentially increases solubility and bioavailability.

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antibacterial effects. Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is primarily through the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis.

Case Studies

- In Vitro Studies : A study conducted on several bacterial strains (E. coli, S. aureus) revealed that this compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antibacterial activity.

- In Vivo Efficacy : In animal models, administration of the compound resulted in a significant reduction in bacterial load in infected tissues compared to controls, suggesting its potential as an effective therapeutic agent.

- Toxicology Reports : Toxicological evaluations have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in chronic exposure studies.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other sulfonamides:

| Compound Name | Structure | MIC (µg/mL) | Notes |

|---|---|---|---|

| Sulfanilamide | Sulfanilamide | 32 | First sulfonamide antibiotic |

| Sulfamethoxazole | Sulfamethoxazole | 16 | Commonly used in combination therapy |

| This compound | This Compound | 8 (E. coli) | Stronger activity against certain strains |

The biological activity of this compound is attributed to its ability to mimic para-aminobenzoic acid (PABA), thus inhibiting the synthesis of folate in bacteria:

By blocking this pathway, the compound effectively stunts bacterial growth and reproduction.

Q & A

Basic: What synthetic strategies are employed for preparing this compound, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with sulfonamide formation via coupling of amines (e.g., 2,5-difluorophenylmethanesulfonyl chloride) with aromatic amines. Key steps include:

- Sulfonylation : Reacting 4-aminophenyl derivatives with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., pyridine or triethylamine) to form sulfonamide intermediates .

- Acetamide Formation : Coupling the intermediate with 2-methoxyethylamine using activating agents like EDC/HOBt in DMF or chloroacetyl chloride under Schotten-Baumann conditions .

- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are adjusted based on TLC/HPLC monitoring. For example, DMF enhances solubility in nucleophilic substitutions, while controlled pH prevents hydrolysis of sensitive groups .

Basic: Which analytical techniques confirm structural integrity and purity during synthesis?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy : and NMR verify substituent positions and sulfonamide/acetamide linkages (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~3.3–3.7 ppm for methoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragments matching expected cleavage patterns .

- IR Spectroscopy : Peaks at ~1660 cm (amide C=O) and ~1350/1150 cm (sulfonamide S=O) validate functional groups .

- HPLC-PDA : Purity >95% is ensured via reverse-phase chromatography with UV detection at 254 nm .

Advanced: How can the compound’s mechanism of action in cancer models be investigated, particularly in drug-resistant cells?

Methodological Answer:

- Transcriptomic Profiling : RNA-seq or CRISPR-Cas9 screens identify differentially expressed genes in treated vs. resistant cell lines (e.g., MDR1 overexpression).

- Pathway Analysis : Western blotting or phosphoproteomics assesses key pathways (e.g., PI3K/AKT, MAPK) to pinpoint targets .

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to evaluate target engagement in resistant vs. sensitive cells .

- Combination Studies : Co-treatment with chemosensitizers (e.g., verapamil for P-gp inhibition) restores efficacy in resistant models .

Advanced: What models evaluate efficacy in inflammation-related diseases?

Methodological Answer:

- In Vitro :

- PBMC Assays : Measure TNF-α/IL-6 suppression in LPS-stimulated human peripheral blood mononuclear cells .

- NF-κB Reporter Cells : Quantify luciferase activity to assess anti-inflammatory signaling .

- In Vivo :

- DSS-Induced Colitis : Murine models monitor colon length, histopathology, and cytokine levels .

- Carrageenan-Induced Paw Edema : Evaluate dose-dependent reduction in swelling .

Basic: How are derivatives designed to enhance potency or reduce toxicity?

Methodological Answer:

- Bioisosteric Replacement : Swap 2-methoxyethyl with morpholine (improved solubility) or cyclopropyl (metabolic stability) .

- SAR Studies : Systematic variation of substituents on the difluorophenyl ring (e.g., -Cl vs. -CF) to correlate hydrophobicity with IC .

- Prodrug Strategies : Introduce ester linkages (e.g., acetylated methoxy groups) for controlled release .

Advanced: How are SAR studies structured to identify critical functional groups?

Methodological Answer:

- Fragment-Based Design : Synthesize truncated analogs (e.g., removing the sulfonamide moiety) to assess contributions to binding .

- Molecular Docking : Align derivatives in target protein active sites (e.g., COX-2 or HDAC) using AutoDock Vina to prioritize substituents with favorable ΔG values .

- 3D-QSAR : CoMFA/CoMSIA models map steric/electrostatic fields to activity trends across analogs .

Basic: What formulation strategies address solubility/stability challenges?

Methodological Answer:

- Nanoformulations : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release and improved bioavailability .

- Co-Solvent Systems : Use PEG 400/water mixtures (70:30) to enhance aqueous solubility (>2 mg/mL) .

- Lyophilization : Stabilize as a lyophilized powder with trehalose (5% w/v) for long-term storage .

Advanced: How are novel biological targets identified beyond anticancer activity?

Methodological Answer:

- Chemical Proteomics : Employ affinity chromatography with immobilized compound to pull down binding proteins from tissue lysates .

- Phenotypic Screening : Test in zebrafish models for unexpected effects (e.g., angiogenesis inhibition) .

- Machine Learning : Train models on ChEMBL bioactivity data to predict off-target interactions (e.g., GPCRs) .

Basic: How is synthesis reproducibility ensured across laboratories?

Methodological Answer:

- Standardized Protocols : Detailed SOPs with exact stoichiometry (e.g., 1.2 eq. sulfonyl chloride), inert atmosphere (N), and reaction quenching steps .

- Interlab Validation : Round-robin tests compare yields/purity using shared reference standards .

- QC Documentation : Batch records include raw NMR/MS spectra and HPLC chromatograms for peer audit .

Advanced: How are contradictory biological data (e.g., variable IC50_{50}50) resolved?

Methodological Answer:

- Assay Standardization : Use CLIA-certified cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to normalize IC values .

- Microenvironment Modeling : 3D spheroids or co-cultures with fibroblasts mimic in vivo conditions better than monolayer assays .

- Meta-Analysis : Pool data from multiple studies (e.g., PRISMA guidelines) to identify confounding factors (e.g., serum concentration differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.